molecular formula C16H16N4O2 B1449629 Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- CAS No. 6030-06-4

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-

Cat. No. B1449629
CAS RN: 6030-06-4
M. Wt: 296.32 g/mol
InChI Key: IQRAHLCXWWBGLE-UHFFFAOYSA-N
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Description

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-, also known as BHPH, is a synthetic compound that is used in various scientific research applications. It is a colorless solid that is soluble in water and organic solvents, and has a molecular weight of 393.44 g/mol. BHPH is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Thermodynamic Behavior and Complex Formation

One study investigated the thermodynamic behavior and stability constants of lanthanides-Schiff base complexes involving a similar Schiff base structure. The study found that the stability constant values of these complexes in different organic solvents follow a specific order depending on the dielectric constant and the hydrogen bonding structure of the medium. The thermodynamic parameters of all complexes were analyzed in terms of their electrostatic and non-electrostatic parts, providing insights into the difference in the dehydration of lighter and heavier lanthanides (Mahmoud & Eid, 2012).

Synthesis and Biological Activity

Another study focused on the synthesis and biological evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showed significant inhibitory potential against mushroom tyrosinase. These compounds were also found to reduce pigments in zebrafish significantly, suggesting their potential use in depigmentation drug formulations with minimal side effects (Raza et al., 2019).

Anticonvulsant Properties

Research has also been conducted on the synthesis of new compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides with potential anticonvulsant properties. These compounds were found to exhibit broad spectra of activity across preclinical seizure models in mice, highlighting their potential as new hybrid anticonvulsant agents (Kamiński et al., 2016).

Metal Complexes and Antiproliferative Capacity

Another study prepared and characterized metal complexes of a similar Schiff base compound, demonstrating inhibitory activity against hepatocellular carcinoma. This research provides a foundation for exploring such compounds' potential in cancer treatment (El-Tabl et al., 2013).

Enantioselective Synthesis

The enantioselective synthesis of R-enantiomer of a β-receptor antagonist using a similar butanamide structure has been reported, showcasing the potential for creating highly selective drug molecules (Wang & Tang, 2009).

properties

IUPAC Name

2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRAHLCXWWBGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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